(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S3/c1-18-12-6-5-11(27(2,23)24)9-13(12)26-16(18)17-14(20)7-3-10-4-8-15(25-10)19(21)22/h3-9H,1-2H3/b7-3+,17-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXGALIDKDUHIT-GHUDHNIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety and an acrylamide linkage, which are known to influence biological interactions. The presence of methylsulfonyl and nitro groups further enhances its pharmacological profile.
Biological Activity Overview
Recent studies have indicated that derivatives of benzothiazole, including the compound , exhibit a range of biological activities:
- Anticancer Activity : Compounds similar to (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide have shown significant inhibition of cancer cell proliferation. For instance, benzothiazole derivatives have been reported to induce apoptosis in various cancer cell lines such as A431 and A549, primarily through the modulation of key signaling pathways like AKT and ERK .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests its utility in managing inflammatory conditions, potentially contributing to cancer therapy by addressing the tumor microenvironment .
The biological activity of (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies using the MTT assay have shown that this compound can significantly reduce cell viability in cancer cell lines.
- Induction of Apoptosis : Flow cytometry analyses reveal that treatment with the compound leads to increased apoptosis rates, indicating its potential as an anticancer agent.
- Modulation of Inflammatory Pathways : The compound's ability to downregulate inflammatory cytokines suggests it may inhibit pathways involved in inflammation, thereby affecting tumor growth indirectly .
Case Studies
Several studies have explored the biological activity of related benzothiazole derivatives:
- Study on Compound B7 : A derivative similar to the target compound was shown to significantly inhibit proliferation in A431, A549, and H1299 cell lines while promoting apoptosis and cell cycle arrest at specific concentrations .
- Mechanistic Studies : In-depth mechanistic studies indicated that compounds like B7 inhibited both AKT and ERK pathways, which are crucial for cancer cell survival and proliferation .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Key Observations :
- Core Structure: The target’s benzo[d]thiazole core differs from benzothiazine (e.g., compound 7 in ) and thiazolidinone derivatives (e.g., compound 12 in ).
Physicochemical Properties
- Melting Points: Thiazolidinone-thioxoacetamide derivatives (e.g., compound 12, 155–156°C ) exhibit lower melting points than benzothiazines, suggesting weaker intermolecular forces.
- Solubility : The nitrothiophene and methylsulfonyl groups in the target likely improve aqueous solubility compared to methoxybenzylidene derivatives (e.g., compound 7 ).
Spectroscopic and Crystallographic Comparisons
- NMR Signatures : The methylsulfonyl group (CH₃SO₂) in the target is expected to produce a singlet near δ 3.4 ppm, similar to CH₂ groups in compound (2) from . Aromatic protons in the nitrothiophene and benzothiazole moieties may resonate at δ 7.5–8.2 .
- Hydrogen Bonding : Analogues like the triazole-thione compound in form hydrogen-bonded hexamers, suggesting the target’s NH and SO₂ groups could participate in similar interactions, influencing crystallinity and stability.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
The compound can be synthesized via multi-step reactions involving enaminone intermediates and active methylene compounds. Key steps include:
- Condensation of thiadiazole derivatives with acrylamide precursors in ethanol or glacial acetic acid under reflux (5–10 hours) .
- Use of hydroxylamine hydrochloride and anhydrous potassium carbonate for cyclization .
- Purification via filtration and recrystallization from ethanol or dioxane . Critical parameters include solvent choice (polar aprotic solvents enhance yield), temperature control (reflux avoids side reactions), and stoichiometric ratios of reactants .
Q. How should researchers approach the purification and characterization of this compound?
- Purification : Recrystallization from ethanol or ethanol/dioxane mixtures is effective for isolating crystalline products. TLC (e.g., silica gel, ethyl acetate/hexane) monitors reaction progress .
- Characterization :
- IR spectroscopy : Confirms carbonyl (C=O, 1600–1700 cm⁻¹) and sulfonyl (S=O, 1150–1250 cm⁻¹) groups .
- NMR : ¹H-NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.4 ppm) and methyl/methylene groups (δ 2.0–4.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., M⁺ peaks at m/z 414–506) .
Q. What analytical techniques are most effective for confirming the compound's structural integrity?
- Single-crystal X-ray diffraction resolves tautomeric forms and hydrogen-bonding networks in the solid state .
- Elemental analysis (C, H, N, S) matches experimental and theoretical values (±0.3% tolerance) .
- HPLC-PDA assesses purity (>95%) and detects nitro-thiophene or benzo[d]thiazole degradation products .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, optimizing reflux time (5 vs. 10 hours) reduced dimerization in thiadiazole synthesis .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 hours to 30 minutes) and improves yield by 15–20% in similar acrylamide derivatives .
- Additives : Ammonium acetate suppresses side reactions by stabilizing intermediates in enaminone cyclization .
Q. What strategies are employed to analyze the compound's mechanism of action in biological systems?
- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies pro-apoptotic effects (e.g., 20–40% apoptosis induction at 10 μM) .
- Kinase inhibition profiling : Screen against panels (e.g., 100 kinases) to identify targets (IC50 < 1 μM for tyrosine kinases) .
- Molecular docking : Predict binding to benzo[d]thiazole pockets (e.g., ΔG = −9.2 kcal/mol with EGFR) using AutoDock Vina .
Q. How do structural modifications influence the compound's pharmacological profile?
- Nitro-thiophene substitution : Replacing 5-nitrothiophen-2-yl with 4-chlorophenyl increases cytotoxicity (IC50 from 8.2 μM to 2.5 μM in MCF-7 cells) but reduces solubility .
- Methylsulfonyl group : Removal diminishes kinase inhibition (e.g., 10-fold reduction in EGFR affinity) .
- Tautomerism : The (2E,NZ)-configuration stabilizes planar conformations, enhancing DNA intercalation (Kd = 1.3 × 10⁶ M⁻¹) .
Q. What experimental designs are suitable for resolving contradictory biological activity data?
- Dose-response meta-analysis : Pool data from independent studies (e.g., IC50 variability ±30%) to identify outliers .
- Orthogonal assays : Validate antiproliferative effects via both MTT and clonogenic assays to rule out false positives .
- Crystallography : Compare ligand-bound vs. free protein structures to confirm binding modes (e.g., RMSD < 1.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
